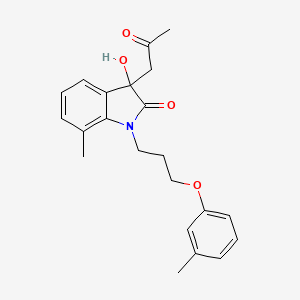

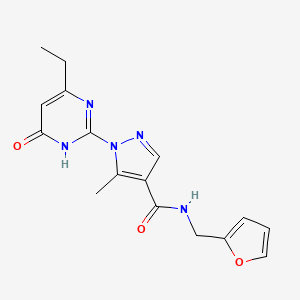

3-(2,5-Dichlorothiophen-3-yl)-N-ethylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

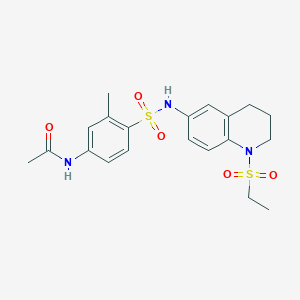

“3-(2,5-Dichlorothiophen-3-yl)-N-ethylpropanamide” is a chemical compound that contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The thiophene ring in this compound is substituted with two chlorine atoms .

Synthesis Analysis

A related compound, “3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides”, was synthesized either by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .

Molecular Structure Analysis

The structures of the newly synthesized compounds were characterized by IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis (MS) .

Chemical Reactions Analysis

The synthesized compounds were evaluated as antimicrobial and antioxidants . Compound (3b) exhibited moderate activity against Bacillus subtilis and Penicillium fimorum .

Applications De Recherche Scientifique

Antimicrobial Activity

3-(2,5-Dichlorothiophen-3-yl)-N-ethylpropanamide has been investigated for its antimicrobial potential. In a recent study, a series of related compounds were synthesized and evaluated for their antimicrobial activity . Compound (3b) exhibited moderate activity against Bacillus subtilis and Penicillium fimorum. While other synthesized compounds did not show significant activity, this finding highlights the compound’s potential as an antimicrobial agent.

Structural Modifications for Drug Development

Molecular docking studies were conducted to evaluate the possibility of using these compounds as drugs. The synthesized compounds showed good affinity with cytochrome P450 14 alpha-sterol demethylase (CYP51), a crucial enzyme in fungal ergosterol biosynthesis. Notably, compounds (3a) and (3b) exhibited the highest affinity with the lowest binding energies. These findings suggest that further structural modifications could enhance their drug-like properties .

Thiazole Derivatives

The compound can be transformed into 2-(3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles. These thiazole derivatives exhibit interesting properties and may find applications in medicinal chemistry, materials science, or agrochemicals .

Biological Studies

Researchers explore the effects of 3-(2,5-Dichlorothiophen-3-yl)-N-ethylpropanamide on various biological systems. These studies aim to uncover its interactions with enzymes, receptors, and cellular processes. By understanding its mechanisms of action, scientists can develop targeted therapies or diagnostic tools.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-(2,5-dichlorothiophen-3-yl)-N-ethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NOS/c1-2-12-8(13)4-3-6-5-7(10)14-9(6)11/h5H,2-4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSYJIBJBBWRNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC1=C(SC(=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dichlorothiophen-3-yl)-N-ethylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B3008812.png)

![4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B3008813.png)

![3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3008820.png)

![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

![N-(4-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3008829.png)

![(Z)-4-[5-[hydroxy(diphenyl)methyl]-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol](/img/structure/B3008832.png)